

## comparative analysis of CFL-120 and TAS-120

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | st      |           |
|---------------------|---------|-----------|
| Compound Name:      | CFL-120 |           |
| Cat. No.:           | B101681 | Get Quote |

## Comparative Analysis: CFL-120 and TAS-120

Initial searches for "**CFL-120**" did not yield information on a specific therapeutic agent or research compound. The search results were varied and unrelated to the context of drug development or clinical research. In contrast, "TAS-120" is well-documented as the investigational drug name for futibatinib, a potent and irreversible inhibitor of the fibroblast growth factor receptor (FGFR).

Given the absence of public information on a compound designated "**CFL-120**," a direct comparative analysis with TAS-120 is not feasible at this time. This guide will therefore provide a comprehensive overview of TAS-120 (futibatinib), including its mechanism of action, clinical trial data, and experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.

## TAS-120 (Futibatinib): A Profile

TAS-120, now known as futibatinib, is an orally bioavailable small molecule that selectively and irreversibly inhibits FGFRs 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target.[4] Futibatinib has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in tumors with FGFR genetic aberrations.[3][5] In October 2022, the U.S. Food and Drug Administration (FDA) granted accelerated approval to futibatinib for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6]



## **Quantitative Data Summary**

The following tables summarize key quantitative data for TAS-120 (futibatinib) based on available research.

Table 1: In Vitro Inhibitory Activity of TAS-120

| Target               | IC50 (nM)       |
|----------------------|-----------------|
| FGFR1                | 1.8 - 3.9[1][2] |
| FGFR2                | 1.3 - 1.4[1][2] |
| FGFR3                | 1.6[1][2]       |
| FGFR4                | 3.7 - 8.3[1][2] |
| FGFR2 (Wild-Type)    | 0.9[2][4]       |
| FGFR2 (V565I mutant) | 1.3[2][4]       |
| FGFR2 (N550H mutant) | 3.6[2][4]       |
| FGFR2 (E566G mutant) | 2.3[2][4]       |
| FGFR2 (K660M mutant) | 5.2[4]          |

Table 2: Clinical Efficacy of TAS-120 in Intrahepatic Cholangiocarcinoma (FOENIX-CCA2 Trial)

| Parameter                  | Value                          |
|----------------------------|--------------------------------|
| Objective Response Rate    |                                |
| Confirmed Partial Response | 7 of 24 evaluable patients[5]  |
| Disease Control            |                                |
| Stable Disease             | 15 of 24 evaluable patients[5] |

## **Mechanism of Action**



TAS-120 covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][7] This irreversible binding leads to the inhibition of FGFR phosphorylation and downstream signaling pathways, ultimately resulting in reduced tumor cell proliferation and increased cell death in cancers with FGFR aberrations.[3][6]







Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of TAS-120.

## **Experimental Protocols**

Detailed experimental protocols for the clinical evaluation of TAS-120 can be found in the official clinical trial documentation. Below is a generalized workflow based on the information from the Phase 1/2 study of TAS-120 (NCT02052778).[4][8][9]

## **Clinical Trial Workflow for TAS-120 (Futibatinib)**

This workflow outlines the major phases of the clinical trial designed to evaluate the safety, tolerability, and efficacy of TAS-120 in patients with advanced solid tumors harboring FGF/FGFR aberrations.



# Patient Screening and Enrollment Inclusion Criteria Met



Click to download full resolution via product page

Caption: Generalized workflow of the TAS-120 Phase 1/2 clinical trial.



## **Key Methodologies from Preclinical Studies**

- Kinase Inhibition Assay: The inhibitory activity of futibatinib against a panel of human kinases
  was assessed to determine its selectivity. IC<sub>50</sub> values were calculated to quantify the
  concentration of the drug required to inhibit 50% of the kinase activity.[3]
- Cell Proliferation Assay: The anti-proliferative effects of futibatinib were evaluated in various cancer cell lines with and without FGFR genomic aberrations. Cell viability was measured after a defined period of drug exposure.[3]
- In Vivo Xenograft Models: The anti-tumor efficacy of futibatinib was tested in animal models (e.g., nude rats) bearing tumors derived from human cancer cell lines with FGFR dysregulation. Tumor growth inhibition was monitored over time following drug administration.[3]
- Pharmacodynamic Analysis: The effect of futibatinib on FGFR signaling in tumor tissues from xenograft models was assessed by measuring the phosphorylation levels of FGFR and its downstream targets.[3]

### Conclusion

While a direct comparative analysis between "CFL-120" and TAS-120 is not possible due to the lack of available information on "CFL-120," this guide provides a comprehensive overview of TAS-120 (futibatinib) for the scientific community. The data presented highlight its potent and selective inhibition of the FGFR pathway and its clinical benefit in patients with FGFR-driven malignancies, particularly intrahepatic cholangiocarcinoma. Further research and public disclosure of information regarding "CFL-120" would be necessary to conduct the requested comparative analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. U.S. FDA Approves FGFR Inhibitor, Futibatinib for the Treatment of Previously Treated, Unresectable, Locally Advanced or Metastatic Intrahepatic Cholangiocarcinoma | 2022 | TAIHO PHARMA [taiho.co.jp]
- 7. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- To cite this document: BenchChem. [comparative analysis of CFL-120 and TAS-120].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b101681#comparative-analysis-of-cfl-120-and-tas-120]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com